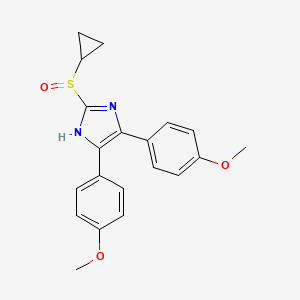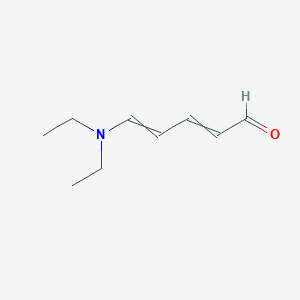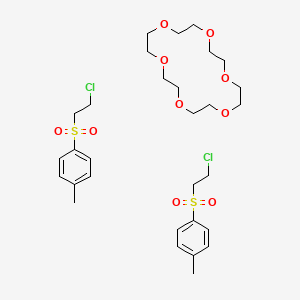
Di-2-propynyl N,N'-vinylenedicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-2-propynyl N,N’-vinylenedicarbamate is an organic compound characterized by the presence of two propynyl groups attached to a vinylenedicarbamate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di-2-propynyl N,N’-vinylenedicarbamate typically involves the reaction of vinylenedicarbamic acid with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of Di-2-propynyl N,N’-vinylenedicarbamate.
Industrial Production Methods: In an industrial setting, the production of Di-2-propynyl N,N’-vinylenedicarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Di-2-propynyl N,N’-vinylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the propynyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted carbamates.
Applications De Recherche Scientifique
Di-2-propynyl N,N’-vinylenedicarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Di-2-propynyl N,N’-vinylenedicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Di-2-propynyl N,N’-dicarbamate: Similar structure but lacks the vinylenedicarbamate core.
Di-2-propynyl N,N’-diallylcarbamate: Contains allyl groups instead of propynyl groups.
Uniqueness: Di-2-propynyl N,N’-vinylenedicarbamate is unique due to its vinylenedicarbamate core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
73622-96-5 |
|---|---|
Formule moléculaire |
C10H10N2O4 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
prop-2-ynyl N-[(E)-2-(prop-2-ynoxycarbonylamino)ethenyl]carbamate |
InChI |
InChI=1S/C10H10N2O4/c1-3-7-15-9(13)11-5-6-12-10(14)16-8-4-2/h1-2,5-6H,7-8H2,(H,11,13)(H,12,14)/b6-5+ |
Clé InChI |
XXZKBIWYSMINMA-AATRIKPKSA-N |
SMILES isomérique |
C#CCOC(=O)N/C=C/NC(=O)OCC#C |
SMILES canonique |
C#CCOC(=O)NC=CNC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)


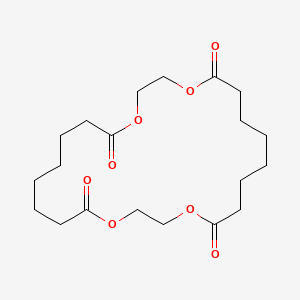
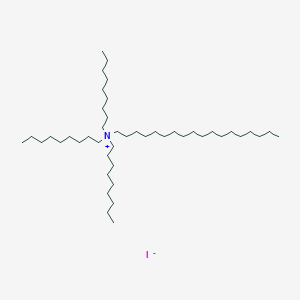
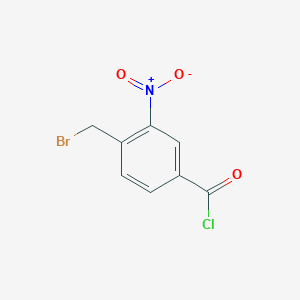
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

